molecular formula C17H18FN5O2 B2972125 N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide CAS No. 1421496-67-4

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide

Cat. No.: B2972125
CAS No.: 1421496-67-4
M. Wt: 343.362
InChI Key: PXKAAJYECOUQBF-UHFFFAOYSA-N
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Description

This compound features a pyrazine-2-carboxamide core linked to a 3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl chain. Pyrazine rings are common in medicinal chemistry due to their role in π-π stacking interactions and bioavailability .

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c18-13-3-1-2-12(8-13)9-14(23-7-6-21-17(23)25)10-22-16(24)15-11-19-4-5-20-15/h1-5,8,11,14H,6-7,9-10H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKAAJYECOUQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The process involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Modified Carboxamide/Sulfonamide Groups

Compound Name Key Structural Differences Molecular Weight Potential Implications
Target Compound Pyrazine-2-carboxamide backbone ~346 (estimated) Balances hydrophilicity and target affinity.
N-(3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide Triazole-4-carboxamide replaces pyrazine 346.36 Increased molecular weight may reduce permeability; triazole offers metabolic resistance.
N-(3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide Ethanesulfonamide replaces carboxamide 329.39 Lower molecular weight improves solubility; sulfonamide enhances acidity for ionic interactions.
N-(3-Fluorophenyl)pyrazine-2-carboxamide Simplified structure lacking imidazolidinone and propyl chain Not reported Reduced steric bulk may enhance diffusion but limit target specificity.

Compounds with Shared Fluorophenyl or Pyrazine Motifs

  • N-(3-Chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide : Chloro-fluorophenyl and piperazine groups suggest halogen bonding and conformational flexibility.
  • 4-(3-Chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide : Cyclopropyl and chlorophenyl groups enhance rigidity and hydrophobic interactions.
  • DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) : Fluorophenylindazol core with dimethylamino propyl chain. EC50 = 6.9 ± 0.2 mM against Trypanosoma brucei, suggesting fluorophenyl's role in antiparasitic activity.

Anti-Tubercular and Antimicrobial Analogues

  • (S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-4-(methylthio)-1-oxobutan-2-yl)pyrazine-2-carboxamide : Hydrazineyl and methylthio groups improve anti-tubercular activity (71% yield in synthesis). Pyrazine-carboxamide is critical for target engagement, possibly mimicking natural substrates.
  • N-[3-[(2-Fluorophenyl)sulfamoyl]phenyl]pyrazine-2-carboxamide : Sulfamoyl linker increases polarity; fluorophenyl enhances binding to hydrophobic pockets. Molecular formula C17H13FN4O3S suggests moderate solubility.

Key Research Findings and Trends

  • Fluorophenyl Group : Present in multiple analogues (e.g., ), it likely enhances target affinity via halogen bonding and lipophilicity.
  • Imidazolidinone Ring: Contributes to metabolic stability and hydrogen bonding, as seen in .
  • Pyrazine vs. Heterocyclic Replacements : Pyrazine offers π-stacking advantages, while triazoles () or sulfonamides () alter pharmacokinetics.
  • Molecular Weight Trends : Lower molecular weights (e.g., 329.39 in ) correlate with improved solubility, whereas bulkier analogues (e.g., 407.9 in ) may face bioavailability challenges.

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide, with the CAS number 1421496-63-0, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FN3O2C_{20}H_{22}FN_{3}O_{2}, with a molecular weight of 355.4 g/mol. The compound features a pyrazine ring, an imidazolidinone moiety, and a fluorophenyl substituent, contributing to its unique pharmacological profile.

PropertyValue
CAS Number1421496-63-0
Molecular FormulaC20H22FN3O2
Molecular Weight355.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

This compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been suggested that the compound may inhibit enzymes involved in critical metabolic pathways, particularly those related to monoamine oxidase (MAO) activity. The inhibition of MAO-B has been linked to neuroprotective effects, making this compound a candidate for treating neurodegenerative disorders such as Parkinson's disease.

Structure-Activity Relationships (SAR)

Research into the SAR of similar compounds indicates that modifications to the imidazolidinone and pyrazine rings can significantly influence biological activity. For instance, the introduction of various substituents on the fluorophenyl group can enhance selectivity and potency against MAO-B. Studies have shown that compounds with higher lipophilicity tend to exhibit improved binding affinity to target enzymes.

Research Findings and Case Studies

  • Inhibition of MAO-B : A study demonstrated that related compounds with similar structural motifs exhibited IC50 values in the low micromolar range against MAO-B. This suggests that this compound could potentially show comparable or enhanced inhibitory effects when further optimized through medicinal chemistry approaches .
  • Neuroprotective Effects : In vivo studies have indicated that compounds with the imidazolidinone framework can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases. The proposed mechanism involves the reduction of reactive oxygen species (ROS) and modulation of neuroinflammatory responses.
  • Selectivity Index : The selectivity index (SI) for related compounds has been reported to exceed 60, indicating a favorable therapeutic window compared to existing MAO-B inhibitors like rasagiline, which has a SI greater than 50 .

Q & A

Q. Table 1: Comparison of Synthetic Methods

ReagentsSolventCatalystYield (%)Reference
Pyrazine acid + 2-aminopyridinePyridinePPh₃63–74
Mixed anhydride + N-methylanilineDCMIsobutyl chloroformate22

Advanced: How can researchers address stereochemical challenges in the synthesis of pyrazine carboxamide derivatives?

Methodological Answer:
Stereochemical control is critical for bioactivity. Strategies include:

  • Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials, as in , where (R)-2-oxothiazolidine-4-carboxylic acid ensured enantiopurity .
  • Chromatographic Resolution : Silica gel chromatography with chiral stationary phases (e.g., CH₂Cl₂/MeOH gradients) separates diastereomers .
  • Stereoselective Coupling : Adjusting reaction temperature (e.g., −15°C in ) minimizes racemization .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect rotamers (e.g., observed two rotamers at 72.5% and 27.5%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ at m/z 273.0 in ) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in for N-(2-phenoxyphenyl)pyrazine-2-carboxamide .

Advanced: What methodologies are employed to analyze contradictory pharmacological data across different studies?

Methodological Answer:

  • Dose-Response Curves : Compare IC₅₀ values under standardized assay conditions (e.g., p38 MAP kinase inhibition in vs. anti-tubercular activity in ) .
  • Target Selectivity Profiling : Use kinase panels or microbial strain libraries to identify off-target effects .
  • Meta-Analysis : Pool data from multiple studies (e.g., and ) to assess statistical significance of discrepancies .

Basic: How does the compound interact with biological targets like kinases or microbial enzymes?

Methodological Answer:

  • Kinase Inhibition : The pyrazine core binds ATP pockets in kinases (e.g., p38 MAP kinase in ), while the fluorophenyl group enhances hydrophobic interactions .
  • Anti-Microbial Action : Pyrazine carboxamides disrupt mycobacterial cell wall synthesis via hydrazide intermediates, as shown in .

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